![molecular formula C11H9FN2O2 B2858558 1-(4-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid CAS No. 1154881-57-8](/img/structure/B2858558.png)
1-(4-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
“1-(4-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms. The “1-(4-Fluorobenzyl)” part refers to a 4-fluorobenzyl group attached to the pyrazole ring. The “4-carboxylic acid” part indicates a carboxylic acid group attached to the fourth carbon of the pyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrazole ring with a 4-fluorobenzyl group and a carboxylic acid group attached. The presence of the fluorine atom and the carboxylic acid group would likely have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase the compound’s stability and lipophilicity, while the carboxylic acid group could contribute to its acidity and solubility .Scientific Research Applications
Pharmaceutical Research
This compound was patented by Pfizer Inc. in 2009 as a potential therapeutic agent for disorders mediated by the type-1 cannabinoid receptor (CB1R) . It was developed to act as a potential therapeutic agent for disorders mediated by the CB1R .
Synthetic Cannabinoids
ADB-FUBINACA and AMB-FUBINACA are two synthetic indazole-derived cannabinoid receptor agonists that are more potent than trans -∆ 9 -tetrahydrocannabinol (∆ 9 -THC), the main psychoactive compound of cannabis . The O-demethylated metabolite of AMB-FUBINACA, 2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamide)-3-methylbutanoic acid, is the main excreted in urine .
Neurological Effects
ADB-FUBINACA and AMB-FUBINACA display full agonism of the CB1 receptor, which is responsible for their cardiovascular and neurological effects such as altered perception, agitation, anxiety, paranoia, hallucinations, loss of consciousness and memory, chest pain, hypertension, tachycardia, seizures .
Analytical Chemistry
The broader chemical shift range in 19F NMR helps resolve individual fluorine-containing functional groups, while the often large variable magnitude of 19F-19F and 1H-19F coupling provides additional insight into structural effects .
Forensic Implications
The recreational use of ADB-FUBINACA was first reported in 2013 in Japan, with fatal cases being described in 2015 . ADB-FUBINACA is one of the most apprehended and consumed synthetic cannabinoid (SC), following AMB-FUBINACA, which emerged in 2014 as a drug of abuse and has since been responsible for several intoxication and death outbreaks .
Metabolism Study
They are rapidly and extensively metabolised, being the O-demethylated metabolite of AMB-FUBINACA, 2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamide)-3-methylbutanoic acid, the main excreted in urine, while for ADB-FUBINACA the main biomarkers are the hydroxdimethylpropyl ADB-FUBINACA, hydroxydehydrodimethylpropyl ADB-FUBINACA and hydroxylindazole ADB-FUBINACA .
Mechanism of Action
Target of Action
A structurally similar compound, [1-(4-fluorobenzyl)cyclobutyl]methyl (1s)-1-[oxo (1h-pyrazol-5-ylamino)acetyl]pentylcarbamate, has been reported to target cathepsin k . Cathepsin K is a protease involved in the degradation of proteins, including collagen, in the extracellular matrix of bone, thus playing a crucial role in bone resorption.
Mode of Action
This interaction could lead to changes in cellular processes or pathways .
Biochemical Pathways
Given the potential target of cathepsin k, it’s plausible that the compound could influence pathways related to bone resorption and remodeling .
Pharmacokinetics
A related compound, ab-fubinaca, was found to be rapidly and extensively metabolized . The lipophilicity of a similar compound, AB-FUBINACA, was reported, which could influence its absorption and distribution .
Result of Action
Related synthetic cannabinoids have been associated with various effects, including paranoia, seizures, tachycardia, and even death .
Future Directions
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c12-10-3-1-8(2-4-10)6-14-7-9(5-13-14)11(15)16/h1-5,7H,6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKPGUPOFLAXRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid |
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